4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(4-chlorophenoxy)acetate
Description
The compound 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(4-chlorophenoxy)acetate (CAS: 877637-39-3) is a synthetic small molecule characterized by a pyran-4-one core substituted with a pyrimidin-2-ylsulfanylmethyl group at position 6 and a 2-(4-chlorophenoxy)acetate ester at position 2. Its molecular formula is C₁₈H₁₃ClN₂O₄S, with a molecular weight of 388.82 g/mol. This compound is structurally related to ML221 (4-oxo-6-[(pyrimidin-2-ylthio)methyl]-4H-pyran-3-yl 4-nitrobenzoate), a potent APJ receptor antagonist identified via high-throughput screening . The 4-chlorophenoxyacetate moiety distinguishes it from ML221’s 4-nitrobenzoate group, which has implications for pharmacological activity and physicochemical properties.
Properties
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-chlorophenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O5S/c19-12-2-4-13(5-3-12)25-10-17(23)26-16-9-24-14(8-15(16)22)11-27-18-20-6-1-7-21-18/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZOCCWSZTVWRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC2=CC(=O)C(=CO2)OC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(4-chlorophenoxy)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the Pyrimidine Moiety: The pyrimidine group is introduced via a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the intermediate compound.
Attachment of the Chlorophenoxy Group: The final step involves the esterification of the intermediate with 4-chlorophenoxyacetic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(4-chlorophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles; conditions depend on the specific reaction.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups.
Scientific Research Applications
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(4-chlorophenoxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(4-chlorophenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Physicochemical and ADMET Properties
Solubility and Permeability :
Metabolic Stability :
Table 2: ADMET Comparison
| Property | ML221 | Target Compound (Predicted) |
|---|---|---|
| Aqueous Solubility (pH 7.4) | 14 μM | <10 μM (estimated) |
| PAMPA Permeability | Moderate | Moderate to Low |
| Microsomal Stability | Poor (rapid metabolism) | Moderate (chlorine resistance) |
| Plasma Protein Binding | High | High |
Biological Activity
The compound 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(4-chlorophenoxy)acetate is a complex organic molecule with potential therapeutic applications, particularly in medicinal chemistry. Its unique structural features, including a pyran ring fused with a pyrimidine moiety, suggest diverse biological activities that warrant comprehensive investigation.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 385.35 g/mol. The structure comprises functional groups that are often associated with various biological activities, such as enzyme inhibition and receptor modulation.
Biological Activities
Preliminary studies indicate that compounds similar to 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran exhibit significant biological activities, including:
- Antimicrobial Activity : Compounds featuring the pyrimidine and pyran structures have shown potential antimicrobial properties against various bacterial strains.
- Antidiabetic Properties : Similar derivatives have been linked to hypoglycemic effects, suggesting potential applications in diabetes management.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, including acetylcholinesterase (AChE) and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections.
The mechanism of action for 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran likely involves interactions with specific molecular targets. The pyrimidine moiety can interact with nucleic acids, while the pyran ring may facilitate binding to proteins involved in signal transduction pathways. This interaction can modulate biological pathways, leading to observed therapeutic effects.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various derivatives of the pyran-pyrimidine structure against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran exhibited minimum inhibitory concentrations (MIC) ranging from 31.25 µg/mL to 125 µg/mL against tested strains, highlighting their potential as antibacterial agents .
Case Study 2: Enzyme Inhibition
Research focused on the enzyme inhibitory activity of related compounds showed that they could effectively inhibit AChE activity with IC50 values around 0.70 µM. This suggests potential utility in treating neurodegenerative diseases .
Comparative Analysis
The following table summarizes the biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4H-pyran} | Similar pyran and pyrimidine structure | Antimicrobial |
| 2-(4-chloro)-6-(hydroxymethyl)tetrahydro-pyran derivatives | Different halogen substitution | Antidiabetic |
| Sulfometuron-methyl | Similar sulfonamide structure | Herbicidal activity |
This comparison illustrates how variations in substituents and functional groups influence biological activity, emphasizing the unique profile of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran within this class of compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
